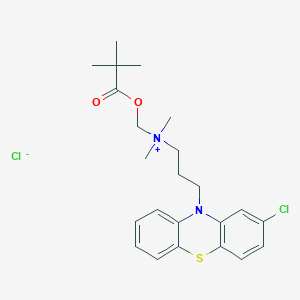
N-Pivaloyloxymethylchlorpromazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pivaloyloxymethylchlorpromazine, also known as N-POMCPZ, is a chemical compound that has been widely used in scientific research. It is a derivative of chlorpromazine, a drug that is used to treat various psychiatric disorders. N-POMCPZ has been synthesized using various methods and has been used in different applications in scientific research.
科学的研究の応用
N-Pivaloyloxymethylchlorpromazine has been used in various scientific research applications. It has been used as a tool to study the function of the dopamine D2 receptor in the brain. It has been used to investigate the role of the D2 receptor in the regulation of locomotor activity, reward, and addiction. N-Pivaloyloxymethylchlorpromazine has also been used in the study of the signaling pathways that are involved in the regulation of dopamine release in the brain.
作用機序
N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the D2 receptor and a decrease in the release of dopamine in the brain. This mechanism of action has been used to study the role of the D2 receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects
N-Pivaloyloxymethylchlorpromazine has been shown to have various biochemical and physiological effects. It has been shown to decrease locomotor activity in rodents, indicating its role in the regulation of movement. It has also been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D2 receptor antagonist. N-Pivaloyloxymethylchlorpromazine has also been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
実験室実験の利点と制限
N-Pivaloyloxymethylchlorpromazine has several advantages for lab experiments. It is a selective D2 receptor antagonist, which allows for the specific study of the D2 receptor function. It is also a stable compound that can be easily synthesized and stored. However, there are also limitations to its use in lab experiments. N-Pivaloyloxymethylchlorpromazine has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. It is also important to note that the effects of N-Pivaloyloxymethylchlorpromazine may vary depending on the species and strain of the animal used in the experiment.
将来の方向性
There are several future directions for research on N-Pivaloyloxymethylchlorpromazine. One direction is to investigate the potential use of N-Pivaloyloxymethylchlorpromazine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another direction is to study the role of the D2 receptor in the regulation of other physiological processes such as food intake and sleep. Additionally, there is a need to develop more selective D2 receptor antagonists that can be used to study the function of the D2 receptor with greater specificity.
Conclusion
In conclusion, N-Pivaloyloxymethylchlorpromazine is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used in different applications. N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor and has various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
N-Pivaloyloxymethylchlorpromazine can be synthesized using different methods. One of the commonly used methods involves the reaction of chlorpromazine with pivaloyloxymethyl chloride in the presence of a base. The reaction results in the formation of N-Pivaloyloxymethylchlorpromazine as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
特性
CAS番号 |
113611-35-1 |
|---|---|
製品名 |
N-Pivaloyloxymethylchlorpromazine |
分子式 |
C23H30Cl2N2O2S |
分子量 |
469.5 g/mol |
IUPAC名 |
3-(2-chlorophenothiazin-10-yl)propyl-(2,2-dimethylpropanoyloxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H30ClN2O2S.ClH/c1-23(2,3)22(27)28-16-26(4,5)14-8-13-25-18-9-6-7-10-20(18)29-21-12-11-17(24)15-19(21)25;/h6-7,9-12,15H,8,13-14,16H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
FXBDQZOUFXUTMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
正規SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
同義語 |
CPZ-P N-pivaloyloxymethylchlorpromazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



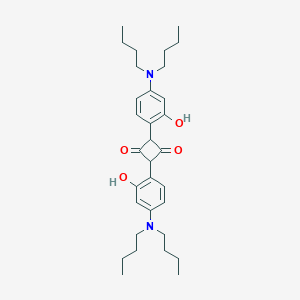
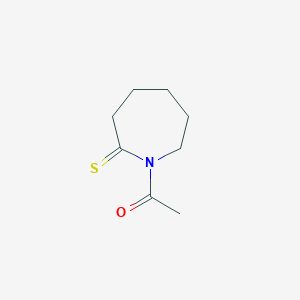

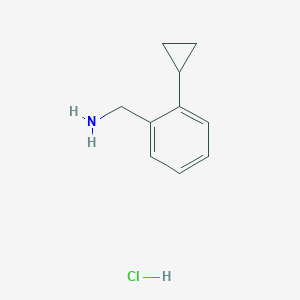

![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)
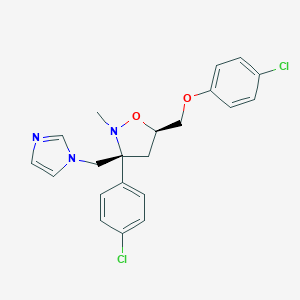
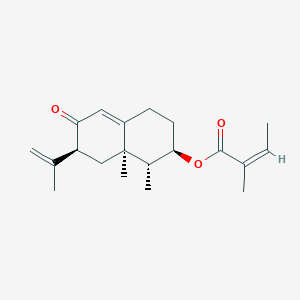
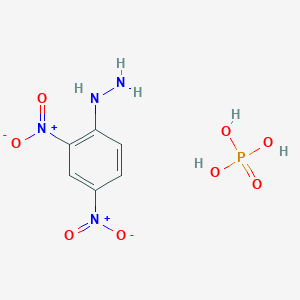
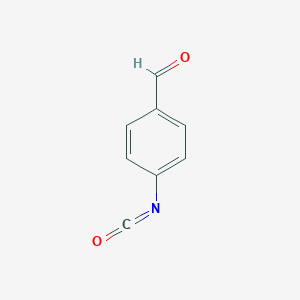
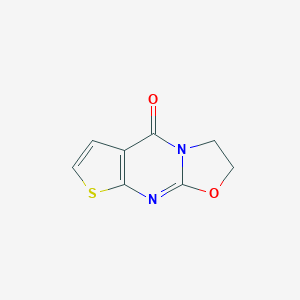
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

